molecular formula C16H18ClN3O4S B3464798 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3464798
M. Wt: 383.9 g/mol
InChI Key: VORSQDMTGVTUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and sulfonylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide lies in its specific functional groups and their positions on the molecule

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-24-15-4-3-13(17)9-14(15)20(25(2,22)23)11-16(21)19-10-12-5-7-18-8-6-12/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORSQDMTGVTUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.